N-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)azepane-1-sulfonamide
Description
N-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)azepane-1-sulfonamide is a synthetic small molecule characterized by a [1,2,4]triazolo[4,3-b]pyridazine core substituted with a methoxy group at position 6. The compound features a methylene bridge linking the triazolopyridazine core to an azepane ring (a seven-membered secondary amine) terminated by a sulfonamide group. The azepane ring introduces conformational flexibility and moderate lipophilicity, which may influence pharmacokinetic properties such as membrane permeability and metabolic stability.
Properties
IUPAC Name |
N-[(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]azepane-1-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N6O3S/c1-22-13-7-6-11-15-16-12(19(11)17-13)10-14-23(20,21)18-8-4-2-3-5-9-18/h6-7,14H,2-5,8-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEDAEWCZRGYCPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN2C(=NN=C2CNS(=O)(=O)N3CCCCCC3)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)azepane-1-sulfonamide typically involves the following steps:
Formation of the Triazolopyridazine Core: This step involves the reaction of hydrazine derivatives with pyridazine precursors under reflux conditions.
Introduction of the Azepane Moiety: The azepane ring is introduced through nucleophilic substitution reactions, where the triazolopyridazine core reacts with azepane derivatives under suitable conditions.
Sulfonamide Formation:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)azepane-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azepane and sulfonamide moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles, typically under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols .
Scientific Research Applications
N-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)azepane-1-sulfonamide has several scientific research applications:
Medicinal Chemistry: The compound has been studied as a potential inhibitor of enzymes such as c-Met and Pim-1, which are involved in cancer progression.
Biological Research: The compound’s ability to induce cell cycle arrest and apoptosis in cancer cells makes it a valuable tool for studying cellular mechanisms and pathways involved in cancer.
Chemical Biology: Its unique structure allows for the exploration of structure-activity relationships and the development of new derivatives with enhanced biological activity.
Mechanism of Action
The mechanism of action of N-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)azepane-1-sulfonamide involves the inhibition of specific enzymes such as c-Met and Pim-1. These enzymes play crucial roles in cell signaling pathways that regulate cell proliferation, survival, and migration. By inhibiting these enzymes, the compound can induce cell cycle arrest and promote apoptosis in cancer cells .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Limitations and Future Research Directions
Current evidence lacks direct biological data for the target compound, relying on structural analogies. Future studies should:
Evaluate the target compound’s enzymatic inhibition profile (e.g., kinase or protease assays).
Compare solubility, logP, and metabolic stability with analogs.
Explore synergistic effects of the azepane-sulfonamide motif in vivo.
Biological Activity
N-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)azepane-1-sulfonamide (CAS Number: 2097869-20-8) is a novel compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant case studies.
- Molecular Formula : CHNOS
- Molecular Weight : 340.40 g/mol
- Structure : The compound features a triazolo[4,3-b]pyridazine core linked to an azepane sulfonamide group, which is significant for its biological activity.
The biological activity of this compound can be attributed to its structural features that allow it to interact with various biological targets. The presence of the triazole ring is particularly noteworthy as triazole derivatives are known to exhibit diverse pharmacological properties, including anti-inflammatory and antimicrobial effects.
1. Anti-inflammatory Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anti-inflammatory properties. For instance, derivatives of 1,2,4-triazole have been shown to reduce cytokine production in peripheral blood mononuclear cells (PBMCs).
In one study, the compounds demonstrated a reduction in Tumor Necrosis Factor-alpha (TNF-α) levels by approximately 44–60% at varying concentrations. This suggests a potential for this compound to modulate inflammatory responses effectively .
2. Antimicrobial Activity
The compound's structural characteristics may also confer antimicrobial properties. Similar triazole derivatives have shown effectiveness against both Gram-positive and Gram-negative bacterial strains. The mechanism likely involves disruption of microbial cell wall synthesis or interference with metabolic pathways .
3. Antiproliferative Effects
Preliminary evaluations suggest that this compound may possess antiproliferative activity against various cancer cell lines. In vitro studies have indicated that certain triazole derivatives can inhibit the proliferation of cancer cells by inducing apoptosis or cell cycle arrest .
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
